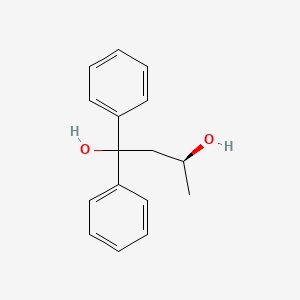
(3S)-1,1-Diphenylbutane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1,1-Diphenylbutane-1,3-diol is an organic compound characterized by the presence of two phenyl groups attached to a butane backbone with hydroxyl groups at the first and third carbon positions. The compound’s stereochemistry is specified by the (3S) configuration, indicating the spatial arrangement of atoms around the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,1-Diphenylbutane-1,3-diol typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of 1,1-diphenyl-1-butene with a suitable Grignard reagent, followed by hydrolysis to yield the desired diol. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor compounds under high pressure and temperature. The use of chiral catalysts can help achieve the desired stereochemistry. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3S)-1,1-Diphenylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alkanes or alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Production of diphenylbutane derivatives.
Substitution: Generation of brominated or sulfonated phenyl derivatives.
Scientific Research Applications
(3S)-1,1-Diphenylbutane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-1,1-Diphenylbutane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or the binding affinity of receptors. The phenyl groups contribute to hydrophobic interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylethane-1,2-diol: Similar structure but with hydroxyl groups at different positions.
1,1-Diphenylpropane-1,3-diol: Differing by one carbon in the backbone.
1,1-Diphenylbutane-1,2-diol: Hydroxyl groups at adjacent carbon positions.
Uniqueness
(3S)-1,1-Diphenylbutane-1,3-diol is unique due to its specific stereochemistry and the positioning of hydroxyl groups, which influence its reactivity and binding properties. This makes it a valuable compound in stereoselective synthesis and in studies requiring precise molecular interactions.
Properties
CAS No. |
73151-77-6 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
(3S)-1,1-diphenylbutane-1,3-diol |
InChI |
InChI=1S/C16H18O2/c1-13(17)12-16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17-18H,12H2,1H3/t13-/m0/s1 |
InChI Key |
WAGALWVQWKDBCI-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















